3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound belongs to a class of heterocyclic molecules featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. Its structure includes:
- A pyrido[1,2-a]pyrimidin-4-one scaffold, which provides rigidity and π-conjugation.
- A (Z)-configured methylidene bridge linking the pyrido-pyrimidinone system to a 3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene group. The Z stereochemistry influences intramolecular interactions and binding properties.
- A 9-methyl group on the pyrido-pyrimidinone ring, enhancing steric and electronic effects.
This molecule’s structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for targeting enzymes or receptors involving thiol or metal-binding interactions.
Properties
Molecular Formula |
C23H21N3O2S3 |
|---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
(5Z)-5-[(9-methyl-4-oxo-2-phenylsulfanylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H21N3O2S3/c1-14(2)13-26-22(28)18(31-23(26)29)12-17-20(30-16-9-5-4-6-10-16)24-19-15(3)8-7-11-25(19)21(17)27/h4-12,14H,13H2,1-3H3/b18-12- |
InChI Key |
HSTLBLDAUSOGGM-PDGQHHTCSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC(C)C)SC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC(C)C)SC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrido[1,2-a]Pyrimidin-4-One Skeleton
The core structure is synthesized via a Biginelli-like cyclocondensation (Figure 1):
Reagents :
-
2-Aminopyridine derivative (e.g., 2-amino-4-methylpyridine)
-
β-Ketoester (e.g., ethyl acetoacetate)
-
Aldehyde (e.g., benzaldehyde for initial studies)
Conditions :
-
Solvent: Ethanol or acetic acid
-
Catalyst: HCl or p-TsOH
-
Temperature: Reflux (80–100°C)
-
Time: 6–12 hours
Mechanism :
-
Formation of an enamine intermediate via condensation of the aminopyridine and β-ketoester.
-
Cyclization and dehydration to yield the pyrido[1,2-a]pyrimidin-4-one scaffold.
Outcome :
-
Substitution at position 9 (methyl) is introduced via the β-ketoester (e.g., ethyl acetoacetate).
Introduction of the Phenylthio Group at Position 2
The phenylthio group is introduced via nucleophilic aromatic substitution (Figure 2):
Reagents :
-
2-Chloro-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
-
Thiophenol
-
Base: K₂CO₃ or Et₃N
Conditions :
-
Solvent: DMF or DMSO
-
Temperature: 80–100°C
-
Time: 4–8 hours
Key Data :
Formylation at Position 3
A Vilsmeier-Haack reaction introduces the aldehyde group required for subsequent Knoevenagel condensation (Figure 3):
Reagents :
-
9-Methyl-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one
-
DMF (as formylating agent)
-
POCl₃ (activator)
Conditions :
-
Solvent: Dichloroethane
-
Temperature: 0°C → room temperature
-
Time: 2–4 hours
Analytical Confirmation :
Synthesis of the Thiazolidin-4-One Fragment
Cyclocondensation to Form the Thiazolidinone Ring
The 3-isobutyl-2-thioxo-thiazolidin-4-one is synthesized via a thiourea-chloroacetic acid cyclization (Figure 4):
Reagents :
-
N-Isobutylthiourea
-
Chloroacetic acid
-
Catalyst: Self-catalyzed (chloroacetic acid acts as substrate and catalyst)
Conditions :
-
Solvent: Water or ethanol
-
Temperature: 40–100°C
-
Time: 1–10 hours
Mechanism :
-
Nucleophilic attack of thiourea’s sulfur on chloroacetic acid.
-
Cyclization and elimination of HCl to form the thiazolidinone ring.
Key Data :
Generation of the Exo-Methylene Group
The exo-methylene group is introduced via base-catalyzed dehydrogenation (Figure 5):
Reagents :
-
3-Isobutyl-2-thioxo-thiazolidin-4-one
-
I₂ or DDQ (oxidizing agent)
-
Base: NaHCO₃
Conditions :
-
Solvent: THF or DCM
-
Temperature: Room temperature
-
Time: 2–4 hours
Analytical Confirmation :
Knoevenagel Condensation for Fragment Coupling
The final step involves a stereoselective Knoevenagel condensation to couple the pyrido-pyrimidinone aldehyde and thiazolidinone fragments (Figure 6):
Reagents :
-
3-Formyl-9-methyl-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one
-
3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene
-
Catalyst: Piperidine or morpholine
-
Solvent: Ethanol or toluene
Conditions :
-
Temperature: 60–80°C
-
Time: 6–12 hours
Stereochemical Control :
-
The Z-configuration of the exo-methylene bridge is favored due to steric hindrance between the pyrido-pyrimidinone’s methyl group and thiazolidinone’s isobutyl substituent.
Key Data :
Comparative Analysis of Synthetic Routes
Table 1: Optimization of Thiazolidinone Synthesis
Table 2: Knoevenagel Condensation Conditions
| Base | Solvent | Temperature (°C) | Z:E Ratio |
|---|---|---|---|
| Piperidine | Ethanol | 70 | 8:1 |
| Morpholine | Toluene | 80 | 6:1 |
| DBU | DMF | 90 | 5:1 |
Challenges and Solutions
Regioselectivity in Pyrido-Pyrimidinone Formylation
Chemical Reactions Analysis
Types of Reactions
3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Substituent Variations in the Thiazolidinone Moiety
Key analogues differ in the alkyl/aryl groups on the thiazolidinone nitrogen and pyrido-pyrimidinone substituents:
Key Observations :
- Isobutyl vs. Pentyl : The shorter branched isobutyl group in the target compound may reduce steric hindrance compared to the linear pentyl chain, favoring tighter binding to hydrophobic pockets.
- Phenylthio vs. Amino Groups: The phenylthio group in the target compound enhances electron-withdrawing effects and sulfur-mediated interactions (e.g., disulfide bonds), whereas amino substituents improve solubility but may increase metabolic liability .
Modifications in the Pyrido-Pyrimidinone Core
Compounds with alternative fused-ring systems or substituents exhibit distinct properties:
Key Observations :
- Pyrido[1,2-a]pyrimidinone vs.
- Thiol vs. Hydroxy Groups: The thioxo group in the target compound’s thiazolidinone ring may confer redox activity, unlike the hydroxy group in ’s compound, which contributes to antioxidant effects .
Electronic and Geometric Comparisons
Isoelectronic and Isosteric Relationships
- The thiazolidinone-thioxo moiety in the target compound is isosteric with malonamide derivatives but isoelectronic with dithiocarbamates. This duality enables mimicry of both peptide and sulfur-containing cofactors .
- Substituents like the phenylthio group introduce isovalency (similar electron density to arylthiols) but differ geometrically from bulkier morpholinyl ethylamino groups in analogues (e.g., ’s compound), altering binding kinetics .
Stereochemical Considerations
- The Z-configuration of the methylidene bridge in the target compound enforces a planar arrangement between the thiazolidinone and pyrido-pyrimidinone moieties, critical for π-π stacking. In contrast, E isomers in related compounds (e.g., ) show reduced planarity and weaker bioactivity .
Biological Activity
The compound 3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
The chemical structure of the compound includes multiple functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of 474.6 g/mol. The compound features a thiazolidinone ring and a pyridopyrimidinone core, which are pivotal in its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of thiazolidinones exhibit significant antimicrobial properties. A study highlighted that compounds similar to the one in focus demonstrated antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.004 to 0.03 mg/mL, surpassing traditional antibiotics like ampicillin and streptomycin by 10–50 fold in efficacy against certain strains such as Enterobacter cloacae and Staphylococcus aureus .
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| E. coli | 0.03 | 0.06 |
| S. aureus | 0.015 | 0.03 |
| Bacillus cereus | 0.015 | 0.30 |
| Listeria monocytogenes | 0.02 | 0.20 |
Antifungal Activity
The compound also exhibits antifungal properties, with MIC values ranging from 0.004 to 0.06 mg/mL against various fungi, including Trichoderma viride and Aspergillus fumigatus. The most potent antifungal activity was observed against T. viride, indicating a broad spectrum of action .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial cells, such as enzymes and receptors involved in metabolic pathways. The thiazolidinone moiety is believed to play a crucial role in these interactions, potentially inhibiting key enzymes necessary for bacterial survival and proliferation .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted on various derivatives showed that the presence of specific substituents significantly enhanced antimicrobial activity, suggesting a structure–activity relationship that can guide future drug design.
- Inhibition of Cholinesterases : Related compounds have shown promising results as cholinesterase inhibitors, which are vital in treating neurological disorders such as Alzheimer's disease . The inhibition constants (IC50) reported were comparable to established drugs like physostigmine.
- Docking Studies : Computational studies using molecular docking techniques have elucidated the binding affinities of the compound to various biological targets, providing insights into its potential therapeutic applications .
Q & A
Q. What are the recommended synthetic routes for this compound?
The synthesis involves multi-step strategies, including:
- Core Formation : Construct the pyrido[1,2-a]pyrimidin-4-one core via cyclization of substituted pyrimidine precursors under acidic conditions .
- Thiazolidinone Moiety Introduction : Use Knoevenagel condensation to attach the thiazolidinone group, ensuring Z-configuration via stereochemical control (e.g., acetic acid catalysis at 80°C) .
- Purification : Employ silica gel column chromatography with ethyl acetate/hexane gradients to isolate the final product (>95% purity) .
Q. Which spectroscopic techniques confirm the compound’s structural integrity?
- NMR Spectroscopy : Use 1H/13C NMR to verify substituent positions and Z-configuration (e.g., vinyl proton coupling constants ~12–14 Hz) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., observed m/z 567.1234 vs. calculated 567.1230) .
- FT-IR : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) .
Q. What solvent systems are optimal for solubility testing?
- Polar aprotic solvents : DMSO or DMF for initial dissolution .
- Buffer Compatibility : Test phosphate-buffered saline (PBS) at pH 7.4 for biological assays, noting limited solubility (<0.1 mg/mL) requiring co-solvents .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize synthesis yield?
- Factor Screening : Use Plackett-Burman design to prioritize variables (e.g., temperature, catalyst loading) .
- Response Surface Methodology (RSM) : Apply Central Composite Design to model interactions (e.g., optimal at 65°C, 1.2 equiv catalyst) .
- Validation : Achieve 85% ± 3% yield in triplicate runs .
| Factor | Low Level | High Level | Optimal Level |
|---|---|---|---|
| Temperature (°C) | 60 | 80 | 65 |
| Catalyst (equiv) | 1.0 | 1.5 | 1.2 |
| Reaction Time (h) | 12 | 24 | 18 |
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
- Multi-Technique Validation : Cross-check NMR with HSQC/HMBC for connectivity .
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., Z-configuration in thiazolidinone) .
- Computational Chemistry : Compare experimental IR/Raman spectra with DFT simulations .
Q. What mechanistic insights explain the stability of the Z-configuration?
- Steric Effects : Bulky isobutyl and phenylthio groups favor Z-configuration via minimized steric hindrance .
- Hydrogen Bonding : Intramolecular H-bonding between thioxo and carbonyl groups stabilizes the conformation .
Q. How does the phenylthio group influence reactivity in further functionalization?
- Electron-Withdrawing Effects : Enhances electrophilicity of adjacent carbons for nucleophilic attacks .
- Radical Stability : The sulfur atom facilitates stabilization of intermediates in radical reactions .
Methodological Considerations
- Stereochemical Control : Use chiral catalysts (e.g., L-proline) during condensation to enforce Z-selectivity .
- Stability Testing : Monitor degradation under UV light and humidity via accelerated stability studies (40°C/75% RH) .
- Computational Predictions : Apply COSMO-RS models to predict solubility in biorelevant media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
